
Fmoc-alpha-Me-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-Me-Phe-OH is a useful research compound. Its molecular formula is C50H52N2O11 and its molecular weight is 857.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-α-Me-Phe-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc-α-Me-Phe-OH is integrated into SPPS using activation reagents such as HBTU/HOBt with DIPEA in DMF. After coupling, the Fmoc group is removed with 20% piperidine in DMF. Coupling efficiency is monitored via the Kaiser test or ninhydrin assay. Ensure rigorous washing (DMF, dichloromethane) between steps to prevent cross-contamination .
Q. How should researchers purify peptides containing Fmoc-α-Me-Phe-OH?
- Methodological Answer : Post-synthesis cleavage (using TFA/water/triisopropylsilane) is followed by reverse-phase HPLC purification with a C18 column. Optimize gradients of acetonitrile/water (0.1% TFA) for separation. Confirm purity (>95%) via analytical HPLC and validate molecular weight using mass spectrometry (MS) .
Q. What are the primary research applications of Fmoc-α-Me-Phe-OH in peptide engineering?
- Methodological Answer : This derivative is used to study backbone modifications in peptides, such as conformational restriction or resistance to enzymatic degradation. Applications include designing protease inhibitors, stabilizing β-turn structures, and probing protein-ligand interactions via SPR or ITC .
Advanced Research Questions
Q. How does the α-methyl group in Fmoc-α-Me-Phe-OH influence peptide secondary structures?
- Methodological Answer : The α-methyl group restricts φ/ψ backbone angles, favoring helical or β-sheet conformations. Characterize structural impacts via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations. Compare with non-methylated analogs to isolate steric effects .
Q. How can researchers resolve contradictions in reported stability data for Fmoc-α-Me-Phe-OH under acidic conditions?
- Methodological Answer : Perform systematic stability assays under varying pH (1–6) and temperatures. Monitor degradation via HPLC-MS to identify byproducts (e.g., de-esterification or racemization). Cross-validate findings using NMR (e.g., ¹H/¹³C) to track chiral integrity and bond cleavage .
Q. What strategies prevent racemization of Fmoc-α-Me-Phe-OH during peptide synthesis?
- Methodological Answer : Use low-temperature (0–4°C) coupling conditions with HATU/Oxyma Pure to minimize base-induced racemization. Analyze enantiopurity via chiral HPLC or capillary electrophoresis (CE). For critical applications, validate stereochemistry via X-ray crystallography .
Q. How does the α-methyl modification affect peptide-receptor binding kinetics?
- Methodological Answer : Conduct SPR or MST assays to measure binding affinity (KD) and kinetics (kon/koff). Compare with wild-type peptides to assess steric hindrance or entropic effects. Pair with alanine scanning mutagenesis to map interaction hotspots .
Q. Data Analysis and Experimental Design
Q. What analytical workflows validate the identity of Fmoc-α-Me-Phe-OH in synthetic batches?
- Methodological Answer : Combine LC-MS (for molecular weight confirmation), ¹H/¹³C NMR (to verify methyl group placement), and FTIR (to detect Fmoc carbonyl stretches). Cross-reference with Certificate of Analysis (CoA) data for lot-specific impurities .
Q. How should researchers design experiments to assess the metabolic stability of peptides containing Fmoc-α-Me-Phe-OH?
- Methodological Answer : Incubate peptides with liver microsomes or plasma at 37°C. Quantify degradation half-life (t½) using LC-MS/MS. Use MALDI-TOF to identify cleavage sites. Compare stability against unmodified peptides .
Q. Safety and Handling
Q. What precautions are critical when handling Fmoc-α-Me-Phe-OH in the lab?
Properties
Molecular Formula |
C50H52N2O11 |
---|---|
Molecular Weight |
857.0 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;trihydrate |
InChI |
InChI=1S/2C25H23NO4.3H2O/c2*1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;;;/h2*2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);3*1H2/t2*25-;;;/m00.../s1 |
InChI Key |
YWEXLZNOLNLYQK-PLZARRIGSA-N |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.